
2-Methoxy-6-methyl-1,5-naphthyridine
Overview
Description
2-Methoxy-6-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused ring structure, which consists of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-1,5-naphthyridine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization. One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then cyclize to form the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of halogenated naphthyridine derivatives.
Scientific Research Applications
2-Methoxy-6-methyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-1,5-naphthyridine involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application, but it often involves modulation of cellular signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound with a similar fused ring structure.
2-Methoxy-1,5-naphthyridine: A closely related compound with a methoxy group at a different position.
6-Methyl-1,5-naphthyridine: Another related compound with a methyl group at a different position.
Uniqueness
2-Methoxy-6-methyl-1,5-naphthyridine is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
2-methoxy-6-methyl-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(11-7)5-6-10(12-9)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZKYJTJRISSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572884 | |
Record name | 2-Methoxy-6-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251295-04-2 | |
Record name | 2-Methoxy-6-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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